1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Catalog No.
S571594
CAS No.
64584-34-5
M.F
C11H16INO2
M. Wt
321.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

2C-I is the sole viable precursor for radioiodinated 5-HT2A SPECT tracers; bromo/chloro analogs cannot be substituted. Key advantages: • ED50 0.83 mg/kg in HTR assays, enabling low-dose in vivo 5-HT2A activation studies. • Iodine atom allows direct ¹²³I/¹²⁵I labeling for quantitative neuroimaging. • Reference standard for LC-MS/GC-MS method validation in forensic toxicology. Supplied with certified purity, ready for immediate licensing-required shipment.

CAS Number

64584-34-5

Product Name

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

IUPAC Name

1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine

Molecular Formula

C11H16INO2

Molecular Weight

321.15 g/mol

InChI

InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3

InChI Key

BGMZUEKZENQUJY-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N

Synonyms

1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane, 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, 2,5-dimethoxy-4-iodoamphetamine, 2,5-dimethoxy-4-iodoamphetamine hydrochloride, 2,5-dimethoxy-4-iodophenylisopropylamine, 4-DOI, 4-iodo-2,5-dimethoxyphenylisopropylamine, 4-iodo-2,5-dimethoxyphenylisopropylamine hydrochloride, (+-)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine hydrochloride, (R)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, (+-)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, (R)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, 123I-labeled, 4-iodo-2,5-dimethoxyphenylisopropylamine, 131I-labeled, DOI cpd, DOI-P

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N

2-(4-iodo-2,5-dimethoxyphenyl)-1-methylethylamine is an organoiodine compound that is amphetamine bearing two methoxy substituents at positions 2 and 5 as well as an iodo substituent at position 4. It is an organoiodine compound, a dimethoxybenzene and a member of amphetamines. It is functionally related to an amphetamine.

Purity

≥98%

Package Size

1 mg, 5 mg, 1 ml

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, also known as 2C-I, is a substituted phenethylamine recognized for its high-affinity interactions with serotonin receptors, particularly as a potent agonist at 5-HT2A and 5-HT2C subtypes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFexXcdB5jYOB28urR0tFIaZvQ4g8x67ooVh-uKMNSpxq33nUwo4Zt1Fmq2YXuBQe-dEeTrtxEZiiIyoUeY6jcMy2Xiw4L4ogHUDi4MiCN_A1b1Kh9fhDjq_npaN_kkJ04Vt2MW)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0o0SWpZfBO6LsCnGnluoRiTBFZAFmvUqVjjr7Xvh3aUoheCoSBDyFSzDScw8W1jsCW4zC6_lRCemgnZdz4dtGzFnEUjrvjRyN3fi4dr-hTL3nnn_ez5Us1cTsY-IQcP1wKEfBO-jgB8Md4hBHfg%3D%3D)] This compound is part of the '2C-X' family, where the identity of the halogen atom at the 4-position of the phenyl ring critically dictates its pharmacological profile and utility.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7PshVTOf2nr6DZoDC8dCthzU--zAaBQzjgfrbBjPMaTOYUrrKz9zV4Hj_eLKjcELmSlCaFJaUbyVf12a4rpQW3RRpkHai79WoNoOlYNAv2QDQVo9AJGvKz-RrB7jkDOx3yhNFzN4yiKAyrQ%3D%3D)] Its primary value in a procurement context stems from its specific structure-activity relationship and its unique suitability as a precursor for radioiodinated ligands used in neuroimaging research.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTtI-q3PsIDvJa7ySInxhQliLOWAqaO_gHbOCuMscR8PYWb1G9ga3yOCA74KRm7eRKKBV0Cu9p5mzByPhXPDYfKSPV_0PQRqKS3rvg0pbi87-THvJhmkrKDFMt7Gjcen1dzTfJfdJRIhKgFKiT6hM%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1kJq5JSoafMSuNjmENkXZc8w5LMhLmpcREjWKQhVwE_PFqaTNa-9OCyniZ1dWc41BuBZw8DjDgt9ULPwKBkvs-d2LR8yoHumDuSGQHGP7Bsbj69eJFjjpxdUNP8gcKQQpDLgzWk2uz3DGvhQ%3D)]

Research Fit

Target Engagement Reported 5-HT2A/2C reference agonist for binding and functional assays
In Vivo Behavior Brain-penetrant tool for head-twitch, wet dog shake, and related behavioral models
Imaging Probe Iodo-substituted scaffold supports autoradiography and radioligand imaging studies

Substituting 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (2C-I) with its bromo (2C-B) or chloro (2C-C) analogs is operationally invalid for specific, high-value applications. The carbon-iodine bond is not merely a placeholder for another halogen; it confers a distinct pharmacological potency and, critically, serves as a unique chemical handle for radioiodination.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGskAJdTOGJAYB1vUpgfj4W-lpZJkHSzWHdhxJN0LxJlTaz3tMYeGPjT-v25w2kBFwIHW3tFMBlvPNpaThzoUHKbeEJdl0vk4bKyRuN_P-p7W49UHBHwOVF5Dawry35rP65bM5aVddb-6acCg%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBGXN9IcH9i6gMI1fqtCcmKWlfLou2tAFDWy_Ufj3y9HZQtMNoGZgjOsOMil9bYZTbhAoxafTmbtxdNi1tB5hZL-9UUMsHjZpIc6drnJRZdGWPrYR9egZhRk-c3xxGApJlZj4_PjW6NtLEtg%3D%3D)] For research programs focused on developing single-photon emission computed tomography (SPECT) imaging agents for 5-HT2A receptors, the iodine atom is an indispensable feature for introducing isotopes like ¹²³I or ¹²⁵I.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5kVQhUaXya0doP7ux6aZpOQsld6brK-wQw2QD9AnFjN2_eN0jLweCz6HdtcPjFVkMEeJFSwsYqEjQQl5aOHrODyZZC7xFEG_uUPTwXGgfCiBUvZ0gvOTaMfY68Z13SbFAX6au2Cc%3D)] In this context, bromo or chloro analogs are non-starters, making 2C-I a mandatory procurement choice for radiotracer synthesis workflows.

Substitution Risk

DOI Characteristic
Typical Substitute
Interchangeability Note
4-Iodo substitution
4-Bromo/Chloro/Methyl analogs (DOB, DOC, DOM)
5-HT2A affinity and functional activity may differ significantly; direct replacement is not advised without validation.
Amphetamine (α-methyl) backbone
Phenethylamine backbone (2C-I)
In vivo potency and behavioral endpoint profiles may not transfer; dose selection must be re-established.

Precursor Suitability: The Definitive Choice for Radioiodination and SPECT Radioligand Synthesis

The key procurement differentiator for this compound is its utility as a precursor for radioiodinated ligands. The iodine atom at the 4-position allows for direct isotopic exchange or synthesis to incorporate radioisotopes such as Iodine-123 (for SPECT imaging) or Iodine-125 (for in vitro assays like autoradiography).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBGXN9IcH9i6gMI1fqtCcmKWlfLou2tAFDWy_Ufj3y9HZQtMNoGZgjOsOMil9bYZTbhAoxafTmbtxdNi1tB5hZL-9UUMsHjZpIc6drnJRZdGWPrYR9egZhRk-c3xxGApJlZj4_PjW6NtLEtg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5kVQhUaXya0doP7ux6aZpOQsld6brK-wQw2QD9AnFjN2_eN0jLweCz6HdtcPjFVkMEeJFSwsYqEjQQl5aOHrODyZZC7xFEG_uUPTwXGgfCiBUvZ0gvOTaMfY68Z13SbFAX6au2Cc%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMmlneZ4k1vAR1YugAUARQ-y7F_1dPxGERnVC_W6vVo8bLhYk8ABn1WWmVWIL4r1kPsinLO2v2vfHMQGjyXohd8PHOaQPmXkEtBIynhPKsshIDDraljL3M2TVN1Ildwkk82v2-JJ0cOLIys6uDs8FhpYrmkA%3D%3D)] Its close structural analog, DOI (the amphetamine counterpart), is routinely labeled with ¹²⁵I to create a standard high-affinity radioligand for quantifying 5-HT2A receptors.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTtI-q3PsIDvJa7ySInxhQliLOWAqaO_gHbOCuMscR8PYWb1G9ga3yOCA74KRm7eRKKBV0Cu9p5mzByPhXPDYfKSPV_0PQRqKS3rvg0pbi87-THvJhmkrKDFMt7Gjcen1dzTfJfdJRIhKgFKiT6hM%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1kJq5JSoafMSuNjmENkXZc8w5LMhLmpcREjWKQhVwE_PFqaTNa-9OCyniZ1dWc41BuBZw8DjDgt9ULPwKBkvs-d2LR8yoHumDuSGQHGP7Bsbj69eJFjjpxdUNP8gcKQQpDLgzWk2uz3DGvhQ%3D)] Comparators like 2C-B (bromo) or 2C-C (chloro) lack this specific feature and cannot be used in established radioiodination protocols, making 2C-I an essential starting material for these applications.

Evidence DimensionSuitability for Radioiodination (e.g., ¹²³I, ¹²⁵I)
Target Compound DataDirectly suitable due to the presence of a stable iodine atom, enabling isotopic exchange or iododestannylation reactions.
Comparator Or Baseline1-(4-Bromo...)propan-2-amine (2C-B) and 1-(4-Chloro...)propan-2-amine (2C-C): Not suitable for radioiodination.
Quantified DifferenceQualitatively distinct; only the iodo-compound can serve as a direct precursor for these specific radioligands.
ConditionsStandard radiolabeling synthesis for SPECT or in vitro radioligand development.

For any research requiring the development of a SPECT tracer or a radioiodinated ligand for 5-HT2A receptors, procuring this specific iodo-compound is non-negotiable.

5-HT2A Binding Affinity
Reported cross-study comparable
Ki = 14.5 nM
Radioligand binding, human 5-HT2A
Intermediate affinity within DOx class; 5–10× higher than DOC, comparable to DOM
Supports selection for target engagement studies where moderate occupancy is suitable.

Increased In Vivo Potency in 5-HT2A Receptor-Mediated Behavioral Assays

In vivo studies demonstrate a significant potency difference between 2C-I and its analogs. In a head-twitch response (HTR) assay in mice, a standard behavioral proxy for 5-HT2A receptor activation, 2C-I induced a robust response with a calculated ED50 of 0.83 mg/kg.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXBP8tl_gEd3LGYaW4Z1pkxpP5EKA_Nt-Z-1DExwV0wtux5EghG6p3-0ktjDNxHQtqK_c3WtvOBDmAY2bIyxgoNseNSrpEli_PiUet5TLqub5A0JnijER8UcqmMo9Bgx-kzK1s9wAS_YjZbA%3D%3D)] This indicates higher potency compared to other phenethylamines, making it a more dose-efficient tool for in vivo experiments. For example, while direct comparative ED50 values are not always available in a single study, the literature suggests that related compounds like 2C-B often require higher doses to elicit similar effects.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0o0SWpZfBO6LsCnGnluoRiTBFZAFmvUqVjjr7Xvh3aUoheCoSBDyFSzDScw8W1jsCW4zC6_lRCemgnZdz4dtGzFnEUjrvjRyN3fi4dr-hTL3nnn_ez5Us1cTsY-IQcP1wKEfBO-jgB8Md4hBHfg%3D%3D)] This potency difference is critical for designing animal studies, minimizing compound usage, and avoiding potential off-target effects at higher concentrations.

Evidence DimensionIn Vivo Potency (ED50)
Target Compound Data0.83 mg/kg
Comparator Or BaselineOther phenethylamine hallucinogens (e.g., 2C-B).
Quantified DifferenceDemonstrates high potency in a standard 5-HT2A-mediated behavioral model.
ConditionsHead-Twitch Response (HTR) assay in mice following subcutaneous administration.

Researchers conducting in vivo behavioral studies can achieve desired 5-HT2A receptor activation at lower doses, improving experimental efficiency and reducing the risk of confounding off-target effects.

In Vivo Behavioral Potency
Head-to-head comparison
DOI: 0.03–1.0 mg/kg s.c.
2C-I: 0.1–3.0 mg/kg s.c.
~3–10× higher potency reported
Amphetamine scaffold shows reported higher in vivo potency than the phenethylamine analog
Male Sprague-Dawley rats, WDS/BMC endpoints. Confirms dose selection sensitivity.

Higher Functional Potency at 5-HT2A Receptors Compared to Bromo-Analog

Functional assays measuring receptor activation confirm the superior potency of the iodo-substituted compound. In Xenopus oocytes expressing human 5-HT2A or 5-HT2C receptors, 2C-I was found to be significantly more potent than its bromo-analog, 2C-B.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGskAJdTOGJAYB1vUpgfj4W-lpZJkHSzWHdhxJN0LxJlTaz3tMYeGPjT-v25w2kBFwIHW3tFMBlvPNpaThzoUHKbeEJdl0vk4bKyRuN_P-p7W49UHBHwOVF5Dawry35rP65bM5aVddb-6acCg%3D%3D)] Specifically, as a partial agonist at the 5-HT2C receptor, 2C-I displayed an EC50 of 17 nM, while 2C-B was less potent with an EC50 of 100 nM.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGskAJdTOGJAYB1vUpgfj4W-lpZJkHSzWHdhxJN0LxJlTaz3tMYeGPjT-v25w2kBFwIHW3tFMBlvPNpaThzoUHKbeEJdl0vk4bKyRuN_P-p7W49UHBHwOVF5Dawry35rP65bM5aVddb-6acCg%3D%3D)] This nearly 6-fold increase in potency demonstrates that the substitution of iodine for bromine is a critical determinant of the compound's functional activity at the molecular level, a key consideration for in vitro screening and mechanism-of-action studies.

Evidence DimensionFunctional Potency (EC50) at 5-HT2C Receptor
Target Compound Data17 nM
Comparator Or Baseline2C-B (Bromo-analog): 100 nM
Quantified Difference~5.9x higher potency than 2C-B
ConditionsTwo-electrode voltage clamp recordings in Xenopus oocytes expressing human 5-HT2C receptors.

This compound provides stronger receptor activation at lower concentrations than its bromo-analog, making it a more efficient and precise tool for in vitro pharmacological profiling and SAR studies.

Neuroplasticity vs. Ketamine
Head-to-head comparison
DOI: significant neuroplastic & metaplastic effects at CA1
Ketamine: no significant effect on these parameters at 24h
Supports non-glutamatergic neuroplasticity research; distinct from ketamine in ex vivo slice
Mice, hippocampal slice electrophysiology 24h post systemic administration.
Cocaine Demand Elasticity
Cross-study comparable
DOI: dose-dependently left-shifts demand curve (increased elasticity)
D-Amphetamine: different effect on light-intensity discrimination
Reported modulation of cocaine reward motivation distinct from classical stimulants
Male rat IVSA model, behavioral economics paradigm. Supports addiction research.

Precursor for SPECT Radiotracer Synthesis

This compound is the designated choice for chemical synthesis workflows aimed at producing ¹²³I-labeled radiotracers for in vivo SPECT imaging of 5-HT2A receptor distribution and density in preclinical and clinical research. Its structure is purpose-built for efficient radioiodination where analogs like 2C-B are unsuitable.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBGXN9IcH9i6gMI1fqtCcmKWlfLou2tAFDWy_Ufj3y9HZQtMNoGZgjOsOMil9bYZTbhAoxafTmbtxdNi1tB5hZL-9UUMsHjZpIc6drnJRZdGWPrYR9egZhRk-c3xxGApJlZj4_PjW6NtLEtg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5kVQhUaXya0doP7ux6aZpOQsld6brK-wQw2QD9AnFjN2_eN0jLweCz6HdtcPjFVkMEeJFSwsYqEjQQl5aOHrODyZZC7xFEG_uUPTwXGgfCiBUvZ0gvOTaMfY68Z13SbFAX6au2Cc%3D)]

High-Potency Tool for In Vivo Neuropharmacology

Ideal for in vivo studies in animal models that require potent and selective activation of 5-HT2A receptors. Its high potency (ED50 = 0.83 mg/kg in HTR assays) allows for robust behavioral effects at lower doses, minimizing compound consumption and potential off-target complications compared to less potent analogs.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXBP8tl_gEd3LGYaW4Z1pkxpP5EKA_Nt-Z-1DExwV0wtux5EghG6p3-0ktjDNxHQtqK_c3WtvOBDmAY2bIyxgoNseNSrpEli_PiUet5TLqub5A0JnijER8UcqmMo9Bgx-kzK1s9wAS_YjZbA%3D%3D)]

Reference Standard for Structure-Activity Relationship (SAR) Studies

Serves as a critical reference compound in SAR studies investigating the role of halogen bonding and substituent size at the 4-position of phenethylamines. Its quantitatively higher functional potency compared to 2C-B provides a clear benchmark for evaluating novel 5-HT2A/2C receptor agonists.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGskAJdTOGJAYB1vUpgfj4W-lpZJkHSzWHdhxJN0LxJlTaz3tMYeGPjT-v25w2kBFwIHW3tFMBlvPNpaThzoUHKbeEJdl0vk4bKyRuN_P-p7W49UHBHwOVF5Dawry35rP65bM5aVddb-6acCg%3D%3D)]

Certified Reference Material for Forensic and Analytical Chemistry

As a certified reference material, it is essential for the development and validation of analytical methods (e.g., GC-MS, LC-MS) designed to specifically detect and quantify 2C-I in forensic toxicology and law enforcement contexts, ensuring accurate differentiation from its closely related and co-regulated analogs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0o0SWpZfBO6LsCnGnluoRiTBFZAFmvUqVjjr7Xvh3aUoheCoSBDyFSzDScw8W1jsCW4zC6_lRCemgnZdz4dtGzFnEUjrvjRyN3fi4dr-hTL3nnn_ez5Us1cTsY-IQcP1wKEfBO-jgB8Md4hBHfg%3D%3D)]

Application Fit

Application
Selection Property
Validation Focus
5-HT2A reference agonist
Reported affinity benchmark (Ki) and functional response
Inter‑laboratory reproducibility; comparator for novel ligands
In vivo 5-HT2A behavioral models
Head‑twitch / wet dog shake response at low doses
Dose‑response and antagonist screening in rodent models
Serotonergic neuroplasticity research
Induction of CA1 synaptic plasticity and metaplasticity
Non‑NMDA pathway dissection; differentiate from ketamine
Addiction research (cocaine demand)
Modulation of demand elasticity in behavioral economics
Demand curve shift and motivation endpoints; distinct from stimulants

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

321.02258 g/mol

Monoisotopic Mass

321.02258 g/mol

Heavy Atom Count

15

UNII

OOM10GW9UE

Other CAS

64584-34-5

Wikipedia

2,5-Dimethoxy-4-iodoamphetamine

Role of serotonin in regulation of pancreatic and mesenteric arterial function in diabetic mice

Jian Shuai, Yufang Gao, Ling Chen, Zhongli Wang
PMID: 33798598   DOI: 10.1016/j.ejphar.2021.174070

Abstract

The aim of this study was to investigate the reaction of pancreatic and mesenteric artery to 5-hydroxytryptamine (5-HT, serotonin) and the mechanism of nitric oxide in diabetes. Diabetic mice were induced by streptozotocin through intraperitoneal injection. The vascular tension of the pancreatic, mesenteric and brain basilar arteries in diabetic and control mice were measured by myograph in the applications of angiotensin II, 5-HT, 5-HT
receptor agonist 2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI), 5-HT
receptor agonist sumatriptan, 5-HT
receptor agonist BW723C86, 5-HT
receptor antagonist Palonosetron and 5-HT
receptor antagonist Sarpogrelate. The effect of 5-HT on arteries pretreated with L-NAME and sodium nitroprusside (SNP) on arteries pretreated with norepinephrine were measured. The mRNA expressions of eNOS, 5-HT
, 5-HT
, 5-HT
and 5-HT
in pancreatic and mesenteric arteries were measured by Real-time PCR. The concentration of 5-HT in plasma and eNOS in pancreatic and mesenteric arteries were tested. Our results showed that the tension of pancreatic and mesenteric arteries in diabetic mice impaired to 5-HT, but not Ang II, and to DOI and sumatriptan, but normalized by incubation with L-NAME. Pancreatic and mesenteric arteries showed no differences to SNP after pretreated with NE between diabetic and control mice. The mRNA of eNOS and 5-HT receptors in pancreatic and mesenteric artery showed no difference between control and diabetic mice. We conclude that the effect of 5-HT on the tension of pancreatic and mesenteric arteries decrease in diabetic mice. It may due to the decreased activity of 5-HT receptors and the activation of eNOS, which causes nitric oxide to release more and makes the tension of vessels decreased.


The Chronic Treatment With 5-HT

Anton S Tsybko, Tatiana V Ilchibaeva, Elena A Filimonova, Dmitry V Eremin, Nina K Popova, Vladimir S Naumenko
PMID: 33095437   DOI: 10.1007/s11064-020-03153-5

Abstract

Serotonin 5-HT
receptors and the brain-derived neurotrophic factor (BDNF) are involved in the pathophysiology and treatment of many psychiatric diseases. However, the interaction between 5-HT
and BDNF is still poorly understood. In the present paper, the effects of chronic treatment with mixed 5-HT
receptor agonist DOI, highly selective 5-HT
agonists TCB-2 and 25CN-NBOH on behavior and the BDNF system have been investigated. Chronic treatment of males of C57Bl/6 mice with DOI, TCB-2 and 25CN-NBOH (1 mg/kg, i.p., 14 days) resulted in desensitization of 5-HT
receptors. Treatment with 25CN-NBOH significantly increased startle amplitude. At the same time all used drugs failed to affect anxiety, exploratory and stereotyped behavior as well as spatial memory and learning. TCB-2 and 25CN-NBOH increased the BDNF mRNA level. All 5-HT
agonists increased the proBDNF level but failed to alter the mature BDNF protein level. TrkB and p75
mRNA levels were affected by all utilized agonists. All drugs decreased the total level as well as membrane TrkB protein one indicating downregulation of TrkB receptors. All agonists decreased the membrane p75
protein level. Thus, we have shown for the first time that the chronic activation of the 5-HT
receptor with agonists has affected the BDNF system almost on all levels-transcription, proBDNF production, TrkB and p75
receptors' level. The obtained data suggested possible suppression in BDNF-TrkB signaling under chronic treatment with 5-HT
agonists.


The 5-hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation

Anna U Odland, Lea Jessen, Jesper L Kristensen, Ciarán M Fitzpatrick, Jesper T Andreasen
PMID: 31693871   DOI: 10.1016/j.neuropharm.2019.107838

Abstract

5-Hydroxytryptamine 2A receptor (5-HT
R) agonist psychedelics are increasingly recognized as potentially useful treatments of psychiatric disorders, such as obsessive-compulsive disorder, depression, anxiety, and drug dependence. There is limited understanding of the way they exert their therapeutic action, but inhibition of rigid behavior and cognition has been suggested as a key factor. To examine the role of 5-HT
Rs in modulating repetitive behavior, we tested two 5-HT
R agonists, DOI, and the selective 25CN-NBOH, in two mouse tests of compulsive-like behavior. Using adult C57BL/6JOlaHsd male mice, we examined the effects of the two compounds on digging behavior in the marble burying test and on 8-OH-DPAT-disrupted spontaneous alternation behavior in the Y-maze. Both compounds dose-dependently decreased digging behavior in the marble burying test, indicating anti-compulsivity effects, which were not related to non-specific locomotor inhibition. Both 5-HT
R agonists also reversed 8-OH-DPAT-reduced alternation ratio in the spontaneous alternation behavior test, although the effects were less pronounced than in the marble burying test. This suggests that the 5-HT
R promotes exploratory behavior, but that the deficit produced by 8-OH-DPAT is too excessive to be fully reversed by 5-HT
R agonists. This study shows that agonism of 5-HT
R reduces repetitive behavioral patterns, supporting the theory that this is a potential new treatment approach to disorders of cognitive or behavioral inflexibility. This article is part of the special issue entitled 'Serotonin Research: Crossing Scales and Boundaries'.


Differential signaling signatures evoked by DOI versus lisuride stimulation of the 5-HT

Antara A Banerjee, Vidita A Vaidya
PMID: 32814630   DOI: 10.1016/j.bbrc.2020.08.022

Abstract

The 5-HT
receptor is a target for hallucinogenic and non-hallucinogenic ligands that evoke unique behavioral, electrophysiological and molecular consequences. Here, we explored the differential effects of disti
-HT
receptor ligands on signaling pathways downstream to the 5-HT
receptor. The hallucinogenic 5-HT
receptor agonist DOI evoked an enhanced signaling response compared to the non-hallucinogenic 5-HT
receptor agonist lisuride in human/rat 5-HT
R-EGFP receptor expressing HEK293 cell lines and cortical neuronal cultures. We noted higher levels of phospho-PLC, pPKC, pERK, pCaMKII, pCREB, as well as higher levels of IP3 and DAG production following 5-HT
receptor stimulation with DOI. Our study reveals distinct signaling signatures, differing in magnitude and kinetics at the 5-HT
receptor in response to DOI versus lisuride.


5-HT

Thomas W Flanagan, Melaine N Sebastian, Diana M Battaglia, Timothy P Foster, Stephania A Cormier, Charles D Nichols
PMID: 31626791   DOI: 10.1016/j.lfs.2019.116790

Abstract

Although the bulk of research into the biology of serotonin 5-HT
receptors has focused on its role in the CNS, selective activation of these receptors in peripheral tissues can produce profound anti-inflammatory effects. We previously demonstrated that the small molecule 5-HT
receptor agonist (R)-2,5-dimethoxy-4-iodoamphetamine [(R)-DOI] inhibits TNF-α-mediated proinflammatory signaling cascades and inflammation via 5-HT
receptor activation and prevents the development of, and inflammation associated with, acute allergic asthma in a mouse ovalbumin (OVA) model. Here, we investigated the ability of (R)-DOI to reverse inflammation and symptoms associated with established asthma in a newly developed model of chronic asthma.
An 18-week ovalbumin challenge period was performed to generate persistent, chronic asthma in BALB/c mice. Four once daily intranasal treatments of (R)-DOI were administered one week after allergen cessation, with respiratory parameters being measured by whole-body plethysmography (WBP). Cytokine and chemokine levels were measured by quantitative real-time polymerase chain reaction (qRT-PCR) in homogenized lung tissue, bronchoalveolar (BALF) fluid was analyzed for chemokine modulation by multiplex assays, and Periodic Acid-Schiff and Masson's Trichrome staining was performed to determine goblet cell infiltration and overall changes to lung morphology.
5-HT
activation via (R)-DOI attenuates elevated airway hyperresponsiveness to methacholine, reduces pulmonary inflammation and mucus production, and reduces airway structural remodeling and collagen deposition by nearly 70%.
Overall, these data provide support for the therapeutic potential of (R)-DOI and 5-HT
receptor activation for the treatment of asthma, and identifies (R)-DOI as a novel therapeutic compound against pulmonary fibrosis.


Serotonin 5-HT

Thomas Gener, Adrià Tauste Campo, Maria Alemany-González, Pau Nebot, Cristina Delgado-Sallent, Jordi Chanovas, M Victoria Puig
PMID: 31430459   DOI: 10.1016/j.neuropharm.2019.107743

Abstract

Atypical antipsychotic drugs (APDs) used to treat positive and negative symptoms in schizophrenia block serotonin receptors 5-HT
R and dopamine receptors D
R and stimulate 5-HT
R directly or indirectly. However, the exact cellular mechanisms mediating their therapeutic actions remain unresolved. We recorded neural activity in the prefrontal cortex (PFC) and hippocampus (HPC) of freely-moving mice before and after acute administration of 5-HT
R, 5-HT
R and D
R selective agonists and antagonists and atypical APD risperidone. We then investigated the contribution of the three receptors to the actions of risperidone on brain activity via statistical modeling and pharmacological reversal (risperidone + 5-HT
R antagonist WAY-100635, risperidone + 5-HT
R agonist DOI, risperidone + D
R agonist quinpirole). Risperidone, 5-HT
R agonism with 8-OH-DPAT, 5-HT
R antagonism with M100907, and D
R antagonism with haloperidol reduced locomotor activity of mice that correlated with a suppression of neural spiking, power of theta and gamma oscillations in PFC and HPC, and reduction of PFC-HPC theta phase synchronization. By contrast, activation of 5-HT
R with DOI enhanced high-gamma oscillations in PFC and PFC-HPC high gamma functional connectivity, likely related to its hallucinogenic effects. Together, power changes, regression modeling and pharmacological reversals suggest an important role of 5-HT
R agonism and 5-HT
R antagonism in risperidone-induced alterations of delta, beta and gamma oscillations, while D
R antagonism may contribute to risperidone-mediated changes in delta oscillations. This study provides novel insight into the neural mechanisms for widely prescribed psychiatric medication targeting the serotonin and dopamine systems in two regions involved in the pathophysiology of schizophrenia.


Serotonin 2A (5-HT

Joe Anand Kumar John Jayakumar, Mitradas M Panicker, Basudha Basu
PMID: 33303826   DOI: 10.1038/s41598-020-78595-6

Abstract

5-HT
a G-protein coupled receptor, is widely expressed in the human body, including in the gastrointestinal tract, platelets and the nervous system. It mediates various functions, for e.g. learning, memory, mood regulation, platelet aggregation and vasoconstriction, but its involvement in cell-adhesion remains largely unknown. Here we report a novel role for 5-HT
in cell-matrix adhesion.In HEK293 cells, which are loosely adherent, expression and stimulation of human or rat 5-HT
receptor by agonists such as serotonin or 2,5-dimethoxy-4-iodoamphetamine (DOI) led to a significant increase in adhesion, while inhibition of 5-HT
by antipsychotics, such as risperidone, olanzapine or chlorpromazine prevented it. 5-HT
activation gave rise to stress fibers in these cells and was also required for their maintenance. Mechanistically, the 5-HT
-mediated adhesion was mediated by downstream PKC and Rho signaling. Since 5-HT
is associated with many disorders such as dementia, depression and schizophrenia, its role in cell-matrix adhesion could have implications for neural circuits.


Fully automated head-twitch detection system for the study of 5-HT

Mario de la Fuente Revenga, Jong M Shin, Hiba Z Vohra, Kelsey S Hideshima, Matthew Schneck, Justin L Poklis, Javier González-Maeso
PMID: 31582824   DOI: 10.1038/s41598-019-49913-4

Abstract

Head-twitch behavior (HTR) is the behavioral signature of psychedelic drugs upon stimulation of the serotonin 5-HT
receptor (5-HT
R) in rodents. Following the previous report of a semi-automated detection of HTR based on the dynamics of mouse's head movement, here we present a system for the identification of individual HTR events in a fully automated fashion. The validity of this fully automated HTR detection system was tested with the psychedelic drug DOI in 5-HT
R-KO mice, and via evaluation of potential sources of false-positive and false-negative HTR events. The increased throughput in data processing achieved via automation afforded the possibility of conducting otherwise time consuming HTR time-course studies. To further assess the versatility of our system, we also explored the pharmacological interactions between 5-HT
R and the metabotropic glutamate receptor 2 (mGluR2). Our data demonstrate the potentiation effect of the mGluR2/3 antagonist LY341495 on DOI-induced HTR, as well as the HTR-blocking effect of the mGluR2/3 agonist and antipsychotic drug in development LY404039. This fully automated system can contribute to speed up our understanding of 5-HT
R's pharmacology and its characteristic behavioral outputs in rodents.


Ginsenoside Re Protects against Serotonergic Behaviors Evoked by 2,5-Dimethoxy-4-iodo-amphetamine in Mice via Inhibition of PKCδ-Mediated Mitochondrial Dysfunction

Eun-Joo Shin, Ji Hoon Jeong, Bao-Trong Nguyen, Naveen Sharma, Seung-Yeol Nah, Yoon Hee Chung, Yi Lee, Jae Kyung Byun, Toshitaka Nabeshima, Sung Kwon Ko, Hyoung-Chun Kim
PMID: 34281274   DOI: 10.3390/ijms22137219

Abstract

It has been recognized that serotonin 2A receptor (5-HT
) agonist 2,5-dimethoxy-4-iodo-amphetamine (DOI) impairs serotonergic homeostasis. However, the mechanism of DOI-induced serotonergic behaviors remains to be explored. Moreover, little is known about therapeutic interventions against serotonin syndrome, although evidence suggests that ginseng might possess modulating effects on the serotonin system. As ginsenoside Re (GRe) is well-known as a novel antioxidant in the nervous system, we investigated whether GRe modulates 5-HT
receptor agonist DOI-induced serotonin impairments. We proposed that protein kinase Cδ (PKCδ) mediates serotonergic impairments. Treatment with GRe or 5-HT
receptor antagonist MDL11939 significantly attenuated DOI-induced serotonergic behaviors (i.e., overall serotonergic syndrome behaviors, head twitch response, hyperthermia) by inhibiting mitochondrial translocation of PKCδ, reducing mitochondrial glutathione peroxidase activity, mitochondrial dysfunction, and mitochondrial oxidative stress in wild-type mice. These attenuations were in line with those observed upon PKCδ inhibition (i.e., pharmacologic inhibitor rottlerin or PKCδ knockout mice). Furthermore, GRe was not further implicated in attenuation mediated by PKCδ knockout in mice. Our results suggest that PKCδ is a therapeutic target for GRe against serotonergic behaviors induced by DOI.


Activation of 5-HT

Thomas W Flanagan, Melaine N Sebastian, Diana M Battaglia, Timothy P Foster, Emeline L Maillet, Charles D Nichols
PMID: 31530895   DOI: 10.1038/s41598-019-49987-0

Abstract

Coronary artery disease (CAD) is a progressive cardiovascular syndrome characterized by cholesterol-induced focal arterial lesions that impair oxygen delivery to the heart. As both innate and adaptive immune cells play critical roles in the formation and progression of arterial plaques and endothelial cell dysfunction, CAD is commonly viewed as a chronic inflammatory disorder. Our lab has previously discovered that 5-HT
receptor activation with the 5-HT
receptor selective agonist (R)-2,5-dimethoxy-4-iodoamphetamine [(R)-DOI] has potent anti-inflammatory activity in both cell culture and whole animal models. Here we have examined the putative therapeutic effects of (R)-DOI in the ApoE
high fat model of cardiovascular disease. Subcutaneously implanted osmotic minipumps were used to infuse sustained low rates (0.15 μg / hr) of (R)-DOI∙HCl to mice fed a high-fat "Western" diet. (R)-DOI treated mice had significant reductions in expression levels of mRNA for inflammatory markers like Il6 in vascular tissue, normalized glucose homeostasis, and reduced circulating cholesterol levels. As cardiovascular disease is a leading cause of death both globally and in the Western world, activation of 5-HT
receptors at sub-behavioral levels may represent a new strategy to treat inflammation-based cardiovascular disease.


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